5-Bromo-6-fluoro-3-methylindole
Description
Significance of Indole (B1671886) Derivatives in Contemporary Organic and Medicinal Chemistry Research
Indole derivatives form the backbone of a multitude of biologically active molecules, both naturally occurring and synthetic. sci-hub.se Prominent examples from nature include the essential amino acid tryptophan, the neurotransmitter serotonin, and the anti-cancer agents vincristine (B1662923) and vinblastine. The indole scaffold's ability to mimic peptide structures and interact with a variety of biological targets has cemented its role in drug discovery. sci-hub.se Consequently, synthetic chemists have developed a plethora of methods for the construction and functionalization of the indole ring system, leading to a vast library of compounds with diverse pharmacological profiles, including antimicrobial, antiviral, and anticancer activities.
Overview of Halogenated Indoles in Chemical Synthesis and Biological Investigations
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole scaffold profoundly influences its physicochemical and biological properties. Halogenation can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. acs.org Brominated indoles, in particular, are frequently found in marine natural products and often exhibit enhanced biological activity. nih.gov The strategic placement of different halogens, such as in bromo-fluoro substituted indoles, allows for fine-tuning of the molecule's electronic and steric properties, making them highly valuable in the design of new therapeutic agents and as versatile intermediates in organic synthesis. The carbon-halogen bond also provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures. nih.gov
Research Rationale for 5-Bromo-6-fluoro-3-methylindole Investigations
The specific substitution pattern of this compound, featuring a bromine atom at the 5-position, a fluorine atom at the 6-position, and a methyl group at the 3-position, presents a compelling case for its investigation. The combination of two different halogens on the benzene (B151609) ring portion of the indole scaffold offers a unique electronic environment. The methyl group at the 3-position is a common feature in many biologically active indoles and can influence the molecule's interaction with biological targets. The rationale for investigating this particular compound lies in its potential as a key intermediate for the synthesis of more complex molecules with tailored properties for medicinal chemistry and materials science applications. The distinct halogen atoms at positions 5 and 6 could allow for regioselective functionalization, providing a pathway to a diverse range of novel indole derivatives.
Chemical Compound Information
| Compound Name | Synonyms | CAS Number | Molecular Formula |
| This compound | 5-Bromo-6-fluoro-3-methyl-1H-indole | N/A | C9H7BrFN |
| 6-Bromo-5-fluoro-3-methyl-1H-indole | 1360946-09-3 | C9H7BrFN | |
| 5-Bromo-3-methylindole | 5-Bromo-3-methyl-1H-indole | 10075-48-6 | C9H8BrN |
| 6-Fluoro-3-methyl-1H-indole | C9H8FN | ||
| 5-Fluoro-3-methyl-1H-indole | C9H8FN | ||
| Phenylhydrazine (B124118) | 100-63-0 | C6H8N2 | |
| Propanal | Propionaldehyde | 123-38-6 | C3H6O |
| 4-Bromo-5-fluoro-phenylhydrazine | N/A | C6H6BrFN2 | |
| N-Bromosuccinimide | NBS | 128-08-5 | C4H4BrNO2 |
| 6-Fluoro-3-methylindole | 403-34-9 | C9H8FN | |
| Palladium(II) acetate | 3375-31-3 | C4H6O4Pd | |
| Suzuki Coupling | N/A | N/A | |
| Buchwald-Hartwig Amination | N/A | N/A | |
| Indole | 120-72-9 | C8H7N | |
| Tryptophan | 73-22-3 | C11H12N2O2 | |
| Serotonin | 5-Hydroxytryptamine | 50-67-9 | C10H12N2O |
| Vincristine | 57-22-7 | C46H56N4O10 | |
| Vinblastine | 865-21-4 | C46H58N4O9 | |
| 5-bromo-6-chloro-3-indolyl acetate | 102185-48-8 | C10H7BrClNO2 | |
| Methyl 5-bromo-2-fluorobenzoate | 57381-59-6 | C8H6BrFO2 | |
| 6-Bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester | 131707-24-9 | C19H18BrNO3S | |
| Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate | 1360957-60-3 | C10H10BrNO2 | |
| 5-bromo-6-chloro-3-indoxyl | N/A | C8H5BrClNO |
This article will now proceed to detail the known information regarding the synthesis, properties, and reactivity of this compound, drawing upon data from closely related analogues where specific information is not publicly available.
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrFN |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
5-bromo-6-fluoro-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3 |
InChI Key |
RRNSTBQEQOKDRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC(=C(C=C12)Br)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 6 Fluoro 3 Methylindole and Its Derivatives
Established Synthetic Pathways for Indole (B1671886) Ring Construction with Specific Halogenation
The formation of the indole ring is a fundamental process in organic chemistry, with several classical and modern methods available. The presence of halogen substituents on the desired product necessitates careful selection and adaptation of these synthetic routes.
Classical Indole Synthesis Approaches Applied to Halogenated Precursors
Classical indole syntheses, such as the Fischer, Bartoli, Reissert, and Madelung reactions, remain relevant for constructing the indole nucleus from appropriately substituted precursors. wikipedia.orgthermofisher.com
The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a robust method that involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com For the synthesis of 5-Bromo-6-fluoro-3-methylindole, this would necessitate a starting phenylhydrazine with the bromo and fluoro substituents already in place. The reaction can be catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride. wikipedia.org A key feature is that the aryl nitrogen (N1) of the initial phenylhydrazine becomes incorporated into the final indole ring. wikipedia.org One-pot synthesis variations are possible, avoiding the need to isolate the intermediate arylhydrazone. thermofisher.com
The Bartoli indole synthesis offers a flexible route to substituted indoles, particularly those with substituents at the 7-position. wikipedia.org This method utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.org To generate a 5-bromo-6-fluoroindole core, a starting material such as 1-bromo-2-fluoro-4-nitrobenzene would be required. The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement, and the steric bulk of an ortho substituent can often improve the reaction yield. wikipedia.org A notable modification by Dobbs expanded the scope of the Bartoli synthesis by using an ortho-bromine as a directing group, which is later removed. wikipedia.org
| Classical Indole Synthesis | Key Features | Applicability to Halogenated Indoles |
| Fischer Indole Synthesis | Reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com | Requires pre-halogenated phenylhydrazine precursors. wikipedia.org |
| Bartoli Indole Synthesis | Reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org | Suitable for producing indoles with carbocyclic ring substitutions. wikipedia.org |
| Reissert Indole Synthesis | Involves the condensation of o-nitrotoluene with diethyl oxalate. | Can be adapted for halogenated starting materials. |
| Madelung Indole Synthesis | Intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base. | Applicable if the corresponding halogenated N-acyl-o-toluidine is available. |
| Larock Indole Synthesis | Palladium-catalyzed annulation of an o-haloaniline with an alkyne. | Inherently suitable for precursors containing halogens. |
Modern Catalytic Approaches for Substituted Indole Formation
Modern synthetic methods often employ transition metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance. nih.govrsc.org Palladium-catalyzed reactions, for instance, have become powerful tools for C-C and C-N bond formation in the synthesis of heterocyclic compounds like indoles. researchgate.net
Recent advancements have focused on the development of catalytic systems that are not only efficient but also align with the principles of green chemistry, utilizing environmentally benign solvents and reducing waste. nih.govrsc.orgrsc.org These approaches often provide access to a wide range of substituted indoles, which are crucial intermediates in various scientific fields. nih.govrsc.org For example, palladium-catalyzed cross-coupling of aryl bromides and hydrazones can be used in a modification of the Fischer indole synthesis. wikipedia.org
Regioselective Functionalization Strategies for the this compound Core
Achieving the specific substitution pattern of 5-bromo, 6-fluoro, and 3-methyl on the indole ring requires precise control over the regioselectivity of the functionalization reactions.
Introduction of Halogen Substituents (Bromination and Fluorination)
The direct and regioselective halogenation of the indole nucleus can be challenging due to the high reactivity of the pyrrole (B145914) ring. researchgate.net However, various methods have been developed to control the position of halogen introduction.
Bromination: The regioselective bromination at the C-6 position of the indole ring is crucial for synthesizing compounds like 6-bromoindole (B116670) natural products. researchgate.net The electronic nature and steric effects of substituents at the C-3 position can significantly influence the outcome of bromination reactions. researchgate.net For instance, the presence of an electron-withdrawing group can direct bromination to the benzene (B151609) portion of the indole. researchgate.netnih.gov One strategy involves the introduction of electron-withdrawing groups at the N-1 and C-2 positions to facilitate regioselective bromination at C-6. researchgate.netresearchgate.net Treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid has been shown to yield methyl 5,6-dibromoindole-3-carboxylate regioselectively. rsc.org
Fluorination: The introduction of fluorine can be achieved using electrophilic fluorinating agents. Regioselective fluorination of allenes using I(I)/I(III) catalysis has been reported as a method to generate propargylic fluorides, showcasing modern approaches to fluorination. nih.gov While not directly applied to the indole core in the provided context, similar catalytic strategies could potentially be adapted for the regioselective fluorination of indoles.
Methylation at Position 3
The introduction of a methyl group at the C-3 position is a common transformation in indole chemistry. This can be achieved through various methods, including the Fischer indole synthesis itself by using a ketone bearing a methyl group. Alternatively, direct C-3 alkylation of a pre-formed indole can be accomplished. Borane-catalyzed C(3)-alkylation of indoles using amines as alkyl donors has been reported as a transition-metal-free approach. nih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of indoles to minimize environmental impact. rsc.org This includes the use of environmentally friendly solvents like water, milder reaction conditions, and catalytic systems that reduce waste. rsc.orgnih.gov
For instance, the use of oxone–halide systems provides a green and efficient method for the halogenation of indoles, avoiding the need for stoichiometric halogenating agents and the production of hazardous byproducts. acs.orgresearchgate.netspringernature.com This approach can be chemo- and regioselective, and often does not require protection of the indole nitrogen. springernature.com Multicomponent reactions (MCRs) also align with green chemistry principles by offering high atom economy and convergent synthetic pathways, often under mild conditions. rsc.org
| Green Chemistry Approach | Description | Relevance to Synthesis |
| Oxone-Halide Halogenation | In situ generation of reactive halogenating species from oxone and a halide source. acs.orgresearchgate.netspringernature.com | Provides an environmentally friendly method for bromination. |
| Multicomponent Reactions (MCRs) | Reactions where multiple starting materials react to form a single product in one pot. rsc.org | Offers high atom economy and can reduce the number of synthetic steps. |
| Aqueous Reaction Media | Using water as a solvent to reduce the use of volatile organic compounds. nih.gov | Enhances the environmental profile of the synthesis. |
| Catalytic Systems | Employing catalysts to improve reaction efficiency and reduce waste. nih.govrsc.org | Modern catalytic approaches offer sustainable alternatives to classical methods. |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.netsemanticscholar.org These advantages are particularly beneficial in the synthesis of complex heterocyclic structures like substituted indoles.
The application of microwave irradiation can significantly enhance the efficiency of cyclization reactions that form the indole core. For instance, in reactions like the Fischer, Madelung, or Bischler-Mohlau indole syntheses, microwave heating can dramatically reduce reaction times from hours to minutes. nih.govnih.gov While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, the general principles of MAOS for indole synthesis are well-established. These protocols typically involve the reaction of a suitably substituted aniline (B41778) or phenylhydrazine with a ketone or aldehyde under microwave irradiation in the presence of a catalyst. nih.govnih.gov
A representative approach involves the intramolecular Heck reaction of an enamine, formed from a haloaminopyridine and a ketone, which can be efficiently promoted by microwave irradiation to yield the corresponding azaindole. researchgate.net This methodology, while demonstrated for azaindoles, highlights the potential for similar microwave-assisted cyclizations in the synthesis of carbocyclic indoles like this compound. The use of microwave heating in the final cyclization-dehydration step of a multi-step synthesis has also been shown to be highly effective. nih.gov
Table 1: Representative Conditions for Microwave-Assisted Indole Synthesis
| Precursors | Catalyst/Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Haloaminopyridine, Ketone | Pd(Ph₃)₄, Cy₂NMe | Pyridine | Not specified | Not specified | Good | researchgate.net |
| Nicotinic acid derivatives | Multiple steps | Not specified | Not specified | Dramatically accelerated | Not specified | nih.gov |
| Acyl chlorides, Isonitriles | None | Not specified | Not specified | 2 min | 21-74 | psu.edu |
| Glyoxylic acid, Boronic acids, Amines | None | Dichloromethane | 120 | 10 min | Moderate to good | psu.edu |
Catalyst Development for Environmentally Benign Routes
The development of environmentally friendly synthetic methods is a central focus in modern chemistry. For the synthesis of indoles, this often involves the use of catalysts that are efficient, recyclable, and operate under mild conditions, minimizing waste and the use of hazardous reagents.
Palladium-catalyzed reactions are widely used for the formation of the indole ring. However, efforts are ongoing to develop more sustainable catalytic systems. One approach is the use of waste alkaline solutions from industrial processes, such as the red mud from aluminum production, which can serve as an inexpensive and effective catalyst for certain reactions. researchgate.netnih.gov While not directly applied to indole synthesis, this demonstrates the principle of utilizing industrial waste as a catalyst source.
In the context of indole synthesis, photocatalytic methods are gaining prominence as a green alternative. These reactions can be driven by visible light and often proceed under mild, environmentally benign conditions. For example, the photocatalytic intramolecular [2+2] cycloaddition/dearomatization of indoles with unactivated olefins has been shown to produce complex heterocyclic structures with high efficiency and stereoselectivity. acs.org
Table 2: Examples of Catalysts for Environmentally Friendly Synthesis
| Catalyst Type | Reaction | Environmental Advantage | Reference |
|---|---|---|---|
| Waste Alkaline Solution (from aluminum production) | Transesterification | Utilization of industrial waste | researchgate.netnih.gov |
| Photocatalyst (Energy Transfer Mechanism) | Intramolecular [2+2] Cycloaddition/Dearomatization | Use of visible light, mild conditions | acs.org |
Synthetic Transformations and Derivatization of the this compound Core
Functional Group Interconversions on the Indole Ring
Functional group interconversions (FGIs) are essential for elaborating the core structure of this compound into more complex derivatives. These transformations allow for the modification of existing functional groups to introduce new chemical handles for further reactions.
Common FGIs on the indole ring include the conversion of halides to other functional groups. For instance, a bromo substituent can be converted to an iodo or chloro group via the Finkelstein reaction. vanderbilt.edu Halides also serve as excellent precursors for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The conversion of a hydroxyl group to a halide is another important FGI, which can be achieved using reagents like thionyl chloride or phosphorus tribromide. vanderbilt.edu
The oxidation of alcohols to aldehydes, ketones, or carboxylic acids, and the reduction of these carbonyl compounds back to alcohols are fundamental FGIs. solubilityofthings.comimperial.ac.ukyoutube.comslideshare.net These reactions provide access to a wide range of oxidized and reduced derivatives of the indole core. Similarly, the interconversion of amines and amides is a common strategy in the synthesis of indole-based compounds. solubilityofthings.com
N-Substitution Strategies (e.g., Alkylation, Acylation)
Modification of the indole nitrogen is a common strategy to alter the electronic properties and biological activity of the indole scaffold. N-alkylation and N-acylation are the most frequently employed methods for this purpose.
N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, as C3-alkylation can sometimes compete with N-alkylation. For the N-alkylation of indoles, common bases include sodium hydride, potassium carbonate, or potassium hydroxide (B78521) in solvents like dimethylformamide (DMF) or an ionic liquid.
N-acylation is typically performed using an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction introduces an acyl group onto the indole nitrogen, which can serve as a protecting group or as a point for further functionalization.
C2 and C3 Functionalization and Annulation Reactions
The C2 and C3 positions of the indole ring are highly nucleophilic and are common sites for electrophilic substitution and other functionalization reactions.
Direct C-H functionalization at the C2 or C3 position is a powerful tool for introducing new substituents without the need for pre-functionalized starting materials. Palladium-catalyzed direct arylation has been successfully employed for the C3 and even the less reactive C7 positions of related heterocyclic systems. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups.
Annulation reactions, which involve the formation of a new ring fused to the indole core, provide access to more complex polycyclic structures. For example, photocatalytic intramolecular [2+2] cycloaddition can be used to construct a cyclobutane (B1203170) ring fused to the indole. acs.org Another approach is the multicomponent reaction of an indole with an aldehyde and other reagents to build a new heterocyclic ring, a strategy that can be accelerated by microwave irradiation. researchgate.net The reaction of indoles with 1,4-naphthoquinones, catalyzed by B(C₆F₅)₃ in water, provides a green method for the C3-arylation of the indole ring. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 6 Fluoro 3 Methylindole Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Stereochemical Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of indole (B1671886) derivatives, including halogenated analogues like 5-Bromo-6-fluoro-3-methylindole. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, substitution patterns, and the electronic environment of the nuclei. youtube.comacs.org
In the ¹H NMR spectra of indole derivatives, the chemical shifts and coupling constants of the aromatic protons are particularly informative. For instance, the presence of electron-withdrawing groups like bromine and fluorine at the C5 and C6 positions, respectively, would be expected to deshield the adjacent protons, causing them to resonate at a lower field. The methyl group at the C3 position typically appears as a singlet in the upfield region of the spectrum. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the proton and carbon signals, especially in complex substituted indoles. mdpi.orgresearchgate.net These techniques reveal proton-proton and proton-carbon correlations over two or three bonds, which is critical for differentiating between potential isomers. researchgate.netresearchgate.net
Furthermore, NMR spectroscopy is a powerful method for analyzing stereochemistry. For certain indole analogues that may exist as rotational isomers (rotamers) due to restricted bond rotation, dynamic NMR studies can provide information on the energy barriers and populations of the different conformers. scispace.comnih.gov Nuclear Overhauser Effect (NOE) experiments can be used to establish the spatial proximity of protons, which is crucial for determining the stereochemistry of substituents.
Table 1: Representative ¹H NMR and ¹³C NMR Data for Substituted Indoles
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Methyl-2-(trifluoromethyl)-1H-indole | CDCl₃ | 7.72 (d, 1H), 7.44–7.38 (m, 2H), 7.24 (ddd, 1H), 6.99 (s, 1H), 3.86 (s, 3H) | 138.4, 127.1 (q), 125.6, 124.3, 122.2, 121.5 (q), 120.6, 109.8, 104.2 (q), 30.6 (q) |
| 1-Benzyl-2-(trifluoromethyl)-1H-indole | CDCl₃ | 7.79 (d, 1H), 7.37–7.23 (m, 6H), 7.12 (s, 1H), 7.11–7.04 (m, 2H), 5.54 (s, 2H) | 138.2 (q), 136.8, 128.7, 127.5, 127.3 (q), 124.7, 122.3, 121.5 (q), 121.0, 110.8, 105.0 (q), 48.1 (q) |
| 1-Benzyl-3-bromo-2-(trifluoromethyl)-1H-indole | CDCl₃ | 7.76 (d, 1H), 7.41–7.23 (m, 6H), 7.09–6.99 (m, 2H), 5.54 (s, 2H) | 137.1 (q), 136.4, 128.8, 127.6, 126.5, 126.1, 125.7, 123.5 (q), 121.7, 121.2 (q), 121.1, 110.8, 94.1 (q), 48.8 (q) |
Data sourced from a study on 3-halogenated 2-CF₃-indoles. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of novel compounds like this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the confident determination of the molecular formula. nih.govresearchgate.net This is particularly important when dealing with halogenated compounds, as the isotopic patterns of bromine and chlorine can aid in confirming the presence and number of these atoms in the molecule.
In addition to providing the molecular formula, the fragmentation patterns observed in the mass spectrum offer valuable structural information. The fragmentation of the indole ring and the loss of substituents can help to confirm the substitution pattern. For instance, in the mass spectrum of a 1-alkyl-3-acylindole, a characteristic fragmentation is the loss of the acyl group, while the regioisomeric 1-acyl-3-alkylindole shows the loss of the alkyl group. nih.gov These distinct fragmentation pathways allow for the differentiation of isomers.
Modern ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often coupled with HRMS to analyze a wide range of indole derivatives with high sensitivity. nih.gov
Table 2: Application of HRMS in the Analysis of Organic Compounds
| Technique | Information Obtained | Relevance to this compound |
| HRMS | Precise mass-to-charge ratio (m/z) | Determination of the exact molecular formula. |
| Isotope Pattern Analysis | Number and type of halogen atoms | Confirmation of the presence of one bromine and one fluorine atom. |
| Fragmentation Analysis | Structural connectivity and substituent information | Differentiation of isomers and confirmation of the substitution pattern. |
X-Ray Crystallography for Solid-State Structural Determination and Conformation Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and torsional angles. For a molecule like this compound, a single-crystal X-ray diffraction study would unambiguously confirm its three-dimensional structure and the substitution pattern on the indole ring.
This technique is also invaluable for analyzing the solid-state conformation and intermolecular interactions. The crystal packing is determined by non-covalent interactions such as hydrogen bonding (if an N-H group is present), halogen bonding, and π-π stacking interactions. researchgate.net Understanding these interactions is crucial as they can influence the physical properties of the material. For example, the crystal structure of a related bromo-substituted benzofuran (B130515) derivative revealed the presence of Br···Br contacts and C—H···π interactions that dictate the supramolecular assembly. researchgate.net
In the context of indole derivatives, X-ray crystallography has been used to determine the solid-state structures of various analogues, providing insights into their conformational preferences. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. In the case of this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the indole ring, the C-Br, C-F, and C-H bonds, and the methyl group.
The N-H stretching vibration in indole and its derivatives typically appears as a sharp band in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the methyl C-H stretching vibrations appear in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring give rise to bands in the 1450-1650 cm⁻¹ region. The C-Br and C-F stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 1300 cm⁻¹. researchgate.netnih.gov
Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to complement experimental vibrational spectra. These calculations can predict the vibrational frequencies and intensities, aiding in the assignment of the observed bands. researchgate.netnih.gov The analysis of the vibrational spectra can also provide information about intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies. nih.gov
Table 3: Characteristic Infrared Absorption Frequencies for Indole Derivatives
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| N-H | Stretch | 3400 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1650 |
| C-F | Stretch | 1000 - 1400 |
| C-Br | Stretch | 500 - 600 |
Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions
The study of intermolecular interactions in this compound analogues can be accomplished using a variety of advanced spectroscopic techniques. These interactions play a crucial role in determining the supramolecular structure and, consequently, the material's properties.
Fluorescence spectroscopy is a sensitive technique for probing the local environment of a molecule. Changes in the fluorescence emission spectrum, such as shifts in the emission maximum or changes in the quantum yield, can provide information about solute-solvent interactions and the formation of intermolecular complexes. mdpi.comresearchgate.net For instance, the fluorescence of tryptophan, an indole-containing amino acid, is often used to study protein structure and dynamics.
Circular Dichroism (CD) spectroscopy is employed to study chiral molecules and can provide information about the secondary and tertiary structure of proteins and other biomolecules that may interact with indole derivatives. mdpi.com While this compound itself is not chiral, its interactions with chiral environments can be investigated using CD spectroscopy.
Furthermore, techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and chemical states of the atoms on the surface of a material, which can be useful for studying surface interactions. researchgate.net Computational methods, such as molecular docking and molecular dynamics simulations, are often used in conjunction with these spectroscopic techniques to provide a more detailed, atomistic understanding of the intermolecular interactions. mdpi.comnih.gov
Computational and Theoretical Investigations of 5 Bromo 6 Fluoro 3 Methylindole and Its Derivatives
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic properties of molecular systems. By calculating the electron density, DFT methods can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic structures, which are crucial for understanding the reactivity of a compound.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For 5-Bromo-6-fluoro-3-methylindole, the HOMO is expected to be distributed across the indole (B1671886) ring, with significant contributions from the nitrogen atom and the π-system of the bicyclic core. The electron-donating methyl group at the 3-position would likely increase the energy of the HOMO, enhancing the molecule's nucleophilic character. Conversely, the electron-withdrawing bromine and fluorine atoms are anticipated to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Molecular Orbital | Predicted Energy Level | Key Contributing Atoms/Groups | Implied Reactivity |
| HOMO | Relatively High | Indole Ring (π-system), Nitrogen, Methyl Group | Nucleophilic Character |
| LUMO | Relatively Low | Indole Ring (π-system), Bromine, Fluorine | Electrophilic Character |
| HOMO-LUMO Gap | Moderate | - | Indicator of Chemical Reactivity and Stability |
This table is generated based on established principles of FMO theory and the known effects of the respective functional groups on the electronic properties of the indole scaffold.
Electrostatic Potential Surface (EPS) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. youtube.comlibretexts.org The EPS map displays regions of negative electrostatic potential (typically colored red or orange), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack.
In the case of this compound, the EPS map would likely show a region of high electron density (negative potential) around the nitrogen atom of the indole ring and the electron-rich π-system. The halogen atoms, particularly the highly electronegative fluorine, would contribute to regions of more positive potential. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, through electrostatic interactions. researchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Prediction (in vitro/in silico context only)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thesciencein.orgrsyn.fyiajchem-a.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Molecular docking studies on indole derivatives have shown that the indole scaffold can form various types of interactions with protein active sites, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov For this compound, the nitrogen atom of the indole ring can act as a hydrogen bond donor, while the aromatic ring can participate in hydrophobic and π-π interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. The bromine and fluorine atoms can also form halogen bonds, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. researchgate.net
The predicted binding affinity, often expressed as a docking score or binding free energy, provides an estimate of the strength of the interaction between the ligand and the target protein. nih.gov
Table 2: Predicted Interaction Hotspots for this compound in a Hypothetical Protein Binding Site
| Interacting Group of Ligand | Potential Interacting Residues in Protein | Type of Interaction |
| Indole NH | Aspartate, Glutamate, Serine | Hydrogen Bond |
| Indole Aromatic System | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| Methyl Group | Leucine, Isoleucine, Valine | Hydrophobic Interaction |
| Bromine Atom | Electron-rich atoms (e.g., carbonyl oxygen) | Halogen Bond |
| Fluorine Atom | Electron-rich atoms (e.g., carbonyl oxygen) | Halogen Bond |
This table is a hypothetical representation based on common interactions observed for indole derivatives in molecular docking studies.
The conformation of a ligand within a protein's binding site is a critical determinant of its biological activity. tripod.com Molecular docking simulations can explore the possible conformations of this compound within a target's active site, identifying the most energetically favorable binding pose. The flexibility of the molecule and the steric constraints of the binding pocket will influence the adopted conformation. Understanding the bioactive conformation is essential for the rational design of more potent and selective derivatives.
Investigation of Biological Activity Mechanisms and Structure Activity Relationships Sar of 5 Bromo 6 Fluoro 3 Methylindole Analogues
Target Identification and Engagement Studies (in vitro/biochemical)
While specific in vitro target identification for 5-Bromo-6-fluoro-3-methylindole is not prominently documented, the broader class of substituted indoles has been extensively studied against a variety of biological targets. Analogues of this compound, particularly those with substitutions at the 3, 5, and 6 positions, have shown affinity for several key proteins implicated in disease.
Substituted 3-methylindoles and related indole (B1671886) derivatives have been identified as inhibitors of various receptor tyrosine kinases (RTKs) such as VEGF-R2, FGF-R1, and PDGF-Rβ, which are crucial in angiogenesis and cancer progression. nih.gov For instance, a series of 3-substituted indolin-2-ones were developed as potent inhibitors of these RTKs. nih.gov Furthermore, brominated indole derivatives have been investigated for their activity against protein kinase CK2, a target in oncology. researchgate.netnih.gov The introduction of bromine atoms has been shown to enhance binding affinity within the ATP pocket of the kinase. researchgate.netnih.gov
The indole scaffold is also a "privileged structure" for targeting G protein-coupled receptors (GPCRs). rsc.org For example, 2-phenyl-indoles functionalized at the 3-position have been identified as allosteric modulators of GPRC6A. rsc.org Given these precedents, it is plausible that this compound and its analogues could engage with a range of kinases or GPCRs. The specific combination of bromo and fluoro substituents at the 5 and 6 positions, respectively, would likely modulate the binding affinity and selectivity for these targets.
| Potential Target Class | Examples of Targets for Indole Analogues | Potential Role of this compound Analogues |
| Receptor Tyrosine Kinases | VEGF-R2, FGF-R1, PDGF-Rβ nih.gov | Inhibition of angiogenesis and tumor growth |
| Protein Kinases | Protein Kinase CK2 researchgate.netnih.gov | Anticancer activity through kinase inhibition |
| G Protein-Coupled Receptors | GPRC6A rsc.org, Dopamine D3 Receptors sigmaaldrich.com | Modulation of various physiological pathways |
Mechanistic Studies of Modulatory Effects on Biochemical Pathways
The modulatory effects of indole derivatives on biochemical pathways are diverse and dependent on their specific substitution patterns. Halo-substituted indoles, for instance, have been shown to influence inflammatory pathways. Some halo-substituted chalcones and azachalcones, which share structural motifs with substituted indoles, have been found to suppress pro-inflammatory responses mediated by the TLR4 signaling pathway. nih.gov This suggests that this compound analogues could potentially modulate inflammatory cascades.
In the context of cancer, many indole-based compounds exert their effects by interfering with critical cellular processes. For example, certain N-methyl-5,6,7-trimethoxyindoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and disruption of tumor vasculature. nih.gov The reactive intermediate of 3-methylindole, 3-methyleneindolenine, has been shown to form adducts with DNA, indicating a potential for mutagenic and/or carcinogenic activity, which is a critical consideration in drug development. nih.gov
The specific mechanism of action for this compound would be contingent on its identified biological target. If it were to act as a kinase inhibitor, its mechanism would involve the competitive or allosteric inhibition of ATP binding, thereby blocking downstream signaling pathways that control cell proliferation and survival. researchgate.netnih.gov If it were to target a GPCR, it could act as an agonist, antagonist, or allosteric modulator, thereby influencing a wide array of cellular responses. rsc.org
Structure-Activity Relationship (SAR) Exploration through Systematic Substituent Variation
The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the indole ring. researchgate.net SAR studies on related compounds provide valuable insights into the potential bioactivity of this compound.
Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of a molecule. researchgate.netnih.gov The introduction of halogens like bromine and chlorine can enhance inhibitor stability by forming additional interactions within the binding pockets of proteins. researchgate.netnih.gov
In a study of indenoindole derivatives targeting protein kinase CK2, polyhalogenation, particularly with bromine, significantly increased the inhibitory potency. researchgate.netnih.gov Specifically, the tetrabrominated analogue MC11 showed a dramatic increase in potency compared to its non-halogenated counterpart. researchgate.netnih.gov In the context of this compound, the bromine at the 5-position and the fluorine at the 6-position are expected to significantly influence its electronic properties and binding interactions. Fluorine, being highly electronegative, can alter the acidity of the indole N-H and form hydrogen bonds, while the larger bromine atom can participate in halogen bonding and hydrophobic interactions. nih.gov A study on 5-bromo-7-azaindolin-2-one derivatives also highlighted the positive contribution of the 5-bromo substitution to antitumor activity. nih.gov
| Halogen Substitution | Observed Effect in Analogue | Potential Implication for this compound |
| Bromine | Enhanced binding and potency in protein kinase CK2 inhibitors. researchgate.netnih.gov | Increased affinity for target proteins through halogen bonding and hydrophobic interactions. |
| Fluorine | Can alter electronic distribution and form hydrogen bonds. nih.gov | Modulation of N-H acidity and formation of specific interactions with the target. |
The methyl group at the C3 position of the indole ring is a common feature in many biologically active indoles. nih.gov This substituent can influence the molecule's conformation, lipophilicity, and metabolic stability. In some cases, the C3 position is a site for functionalization to modulate activity. For instance, C3-functionalization of indoles with various groups has been a key strategy in developing new therapeutic agents. nih.gov
The presence of a methyl group at C3 can also be crucial for directing the binding orientation within a target protein. The reactive metabolite of 3-methylindole, 3-methyleneindolenine, is formed through oxidation of the methyl group, which can then covalently modify biological macromolecules. nih.gov This highlights the potential for the C3-methyl group to be involved in both non-covalent and covalent interactions with target proteins. The development of methods for the direct C3-functionalization of indoles underscores the importance of this position in generating molecular diversity for drug discovery. chemrxiv.org
Substitution at the N1 position of the indole ring can significantly impact the biological activity and physicochemical properties of the compound. N-substitution can alter the molecule's ability to act as a hydrogen bond donor and can introduce new points of interaction with a biological target.
In a study of N-substituted indole derivatives as potential anti-inflammatory and antioxidant agents, various heterocyclic moieties were introduced via an ethyl linker at the N1 position, leading to compounds with potent activity. nih.gov This suggests that modifying the N1 position of this compound could be a viable strategy for optimizing its biological profile. For example, the introduction of specific N-substituents could enhance selectivity for a particular target or improve pharmacokinetic properties such as cell permeability and metabolic stability. However, it is important to note that in some cases, an unsubstituted N1 position is crucial for activity, as seen in certain 5-HT6 receptor agonists.
Chemical Probe Development based on this compound Scaffold
A chemical probe is a small molecule that is used to study and manipulate a biological system by selectively interacting with a specific protein target. The development of chemical probes from novel scaffolds is a critical step in drug discovery and chemical biology. researchgate.net
The this compound scaffold possesses several features that make it an attractive starting point for chemical probe development. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of various reporter groups or affinity tags. nih.gov The distinct electronic properties conferred by the bromo and fluoro substituents could contribute to high-affinity and selective binding to a target protein.
The process of developing a chemical probe from this scaffold would involve:
Identification of a potent and selective analogue : Through screening and SAR studies, an analogue of this compound with high affinity and selectivity for a specific target would be identified.
Introduction of a linker and tag : A chemically inert linker would be attached to a position on the molecule that does not interfere with target binding, often the N1 position or through the bromine at C5. A reporter tag (e.g., a fluorophore, biotin) or a reactive group for covalent modification would then be attached to the linker.
In vitro and in cellulo validation : The resulting chemical probe would be rigorously tested to ensure that it retains its affinity and selectivity for the target and can be used to visualize or pull-down the target protein in a cellular context. researchgate.net
The development of chemical probes based on the this compound scaffold could facilitate the elucidation of the biological roles of its target proteins and aid in the discovery of new therapeutic agents. mdpi.comncl.ac.uk
Applications and Future Research Directions of 5 Bromo 6 Fluoro 3 Methylindole in Advanced Chemical Science
Role as a Key Synthetic Intermediate for Complex Molecular Architectures
The strategic placement of bromo, fluoro, and methyl groups on the indole (B1671886) ring makes 5-Bromo-6-fluoro-3-methylindole a versatile synthetic intermediate for the construction of more complex molecules. The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental transformations in modern organic synthesis. These reactions would allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the synthesis of diverse molecular scaffolds.
The fluorine atom at the 6-position can influence the electronic properties of the indole ring, potentially enhancing the metabolic stability and binding affinity of derivative compounds in biological systems. The methyl group at the 3-position provides a handle for further functionalization or can serve to sterically direct subsequent reactions on the indole nucleus.
The utility of related bromo-indoles as synthetic building blocks is well-documented. For instance, 5-bromo-3-methylindole is a known precursor in the synthesis of various pharmaceutical intermediates. chemicalbook.cominnospk.comsigmaaldrich.com It is reasonable to extrapolate that this compound could similarly serve as a crucial starting material for the synthesis of novel therapeutic agents, agrochemicals, and functional materials. The combination of a reactive bromine site and a modulating fluorine atom makes it a particularly attractive building block for creating libraries of compounds for high-throughput screening.
Table 1: Potential Cross-Coupling Reactions at the 5-Position of this compound
| Cross-Coupling Reaction | Reagents | Potential Introduced Group |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl |
| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Alkenyl, Aryl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino |
| Heck Reaction | Alkene, Pd catalyst, Base | Alkenyl |
Development of Fluorescent Probes and Chemical Tools for Biological Systems
Indole derivatives are known to exhibit interesting photophysical properties, and many have been developed as fluorescent probes for sensing and imaging in biological systems. nih.govmdpi.com The fluorescence of indole compounds is often sensitive to the local environment, making them useful for reporting on changes in polarity, pH, and the presence of specific analytes. mdpi.com
Table 2: Potential Applications of this compound-Based Fluorescent Probes
| Application Area | Potential Sensing Target | Rationale |
| Cellular Imaging | Specific organelles or proteins | Functionalization with targeting ligands. |
| Environmental Sensing | Metal ions, pH | Sensitivity of indole fluorescence to the local environment. |
| Diagnostics | Biomarkers of disease | Development of specific binding assays. |
Emerging Research Areas and Unexplored Derivatization Pathways for Indole Scaffolds
The field of indole chemistry is continually evolving, with new synthetic methods and applications being discovered. For a molecule like this compound, several emerging research areas and unexplored derivatization pathways hold significant promise.
One such area is the development of novel C-H activation strategies. Direct functionalization of the C-H bonds of the indole ring would provide a more atom-economical and efficient way to synthesize complex derivatives compared to traditional cross-coupling methods. Research into the regioselective C-H functionalization of halogenated indoles is an active area of investigation.
Another promising direction is the exploration of the dearomatization of the indole core. This would lead to the formation of three-dimensional sp³-rich scaffolds, which are of increasing interest in drug discovery due to their potential for improved selectivity and physicochemical properties.
Furthermore, the unique combination of substituents on this compound could be exploited in the design of novel materials with interesting electronic or photophysical properties. For example, polymers or oligomers incorporating this indole unit could have applications in organic electronics or as sensory materials.
The exploration of the biological activity of derivatives of this compound is also a vast and largely untapped research area. Given that many substituted indoles exhibit a wide range of pharmacological effects, it is highly probable that novel therapeutic agents could be discovered through the systematic derivatization of this compound and subsequent biological screening.
Q & A
What are the optimized synthetic routes for 5-Bromo-6-fluoro-3-methylindole, and how can reaction conditions be tailored to improve yield?
Answer:
The synthesis of this compound typically involves halogenation and methylation steps. Key methodologies include:
- Friedel-Crafts alkylation for introducing the methyl group at the 3-position, using catalysts like AlCl₃ under anhydrous conditions .
- Electrophilic bromination at the 5-position, employing N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .
- Fluorination via halogen exchange using KF or CsF in the presence of a copper catalyst to achieve regioselectivity at the 6-position .
Optimization strategies :
How can chromatographic and spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Answer:
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients effectively separate isomers (e.g., bromo- vs. fluoro-substituted byproducts) .
- NMR :
- identifies fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic F).
- distinguishes methyl groups (δ ~2.5 ppm in ) from adjacent substituents .
- MS/MS fragmentation : High-resolution mass spectrometry (HRMS) confirms molecular formulas and detects trace impurities (e.g., dehalogenated byproducts) .
What strategies mitigate stability issues during storage and handling of this compound?
Answer:
- Storage : Maintain at 0–4°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and oxidation .
- Handling : Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis of the bromo substituent.
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify degradation pathways (e.g., dehalogenation) via LC-MS .
How can regioisomeric byproducts be minimized during the synthesis of this compound?
Answer:
- Directed ortho-metalation : Use directing groups (e.g., -OMe) to control bromination/fluorination positions, followed by deprotection .
- Microwave-assisted synthesis : Short reaction times reduce thermal degradation and unwanted isomer formation .
- Computational modeling : DFT calculations predict substituent electronic effects to guide reagent selection (e.g., Br₂ vs. NBS for bromination) .
What challenges arise in Suzuki-Miyaura cross-coupling reactions involving this compound?
Answer:
- Steric hindrance : The 3-methyl group reduces Pd catalyst accessibility. Solutions:
- Competing dehalogenation : Additives like tetrabutylammonium iodide (TBAI) stabilize Pd intermediates and suppress Br⁻ elimination .
How can computational models predict the bioactivity of this compound derivatives?
Answer:
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against kinases or GPCRs .
- Docking studies : Use crystal structures (e.g., PDB: 4GKJ) to simulate binding interactions.
- ADMET prediction : Tools like SwissADME estimate logP (~2.8) and BBB permeability to prioritize drug-like candidates .
What crystallographic methods elucidate polymorphic forms of this compound?
Answer:
- Single-crystal X-ray diffraction : Resolve packing motifs (e.g., π-π stacking vs. halogen bonding) using synchrotron radiation .
- PXRD : Compare experimental patterns with simulated data (Mercury software) to identify polymorphs .
- Thermal analysis (DSC/TGA) : Detect phase transitions and assess stability of crystalline forms .
How do solvent and temperature affect the regioselectivity of electrophilic substitutions in this compound?
Answer:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize electrophilic intermediates, favoring para-substitution over meta .
- Temperature : Lower temperatures (-10°C) reduce kinetic competition, enhancing selectivity for bromination at the 5-position .
- Additives : Lewis acids (e.g., FeCl₃) direct electrophiles to electron-rich positions via coordination .
How can metabolic stability studies guide the design of this compound-based probes?
Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) to identify oxidation hotspots (e.g., methyl group hydroxylation) .
- Isotope labeling : - or -labels track metabolite formation via LC-MS/MS.
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to slow CYP450-mediated degradation .
How should researchers address contradictions in reported biological activity data for this compound?
Answer:
- Reproducibility checks : Validate assay conditions (e.g., ATP concentration in kinase assays) to control false positives .
- Orthogonal assays : Combine enzymatic inhibition (IC₅₀) with cellular viability (MTT) to confirm target specificity .
- Meta-analysis : Compare datasets across literature (e.g., PubChem BioAssay) to identify outliers and contextualize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
